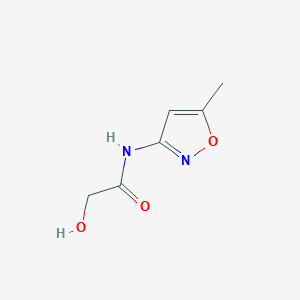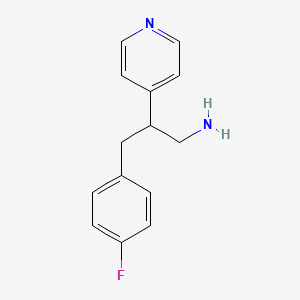
3-(4-Fluorophenyl)-2-(pyridin-4-yl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Fluorophenyl)-2-(pyridin-4-yl)propan-1-amine is an organic compound that features a fluorophenyl group and a pyridinyl group attached to a propanamine backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-2-(pyridin-4-yl)propan-1-amine typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Fluorophenyl Intermediate: Starting with a fluorobenzene derivative, a Grignard reaction could be used to introduce the propanamine side chain.
Coupling with Pyridine: The intermediate could then be coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound could undergo oxidation reactions, particularly at the amine group, forming corresponding imines or nitriles.
Reduction: Reduction reactions could target the pyridine ring or the fluorophenyl group, potentially leading to hydrogenated derivatives.
Substitution: The fluorine atom on the phenyl ring could be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols could be used under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation could yield imines, while reduction could produce hydrogenated derivatives.
科学研究应用
Chemistry
In chemistry, 3-(4-Fluorophenyl)-2-(pyridin-4-yl)propan-1-amine could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as inhibitors of enzymes or receptors.
Industry
In industry, such compounds could be used in the development of new materials or as intermediates in the synthesis of agrochemicals or other industrial chemicals.
作用机制
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include enzymes, receptors, or ion channels.
相似化合物的比较
Similar Compounds
3-(4-Chlorophenyl)-2-(pyridin-4-yl)propan-1-amine: Similar structure but with a chlorine atom instead of fluorine.
3-(4-Methylphenyl)-2-(pyridin-4-yl)propan-1-amine: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-(4-Fluorophenyl)-2-(pyridin-4-yl)propan-1-amine could confer unique properties, such as increased metabolic stability or altered electronic properties, compared to its analogs.
属性
分子式 |
C14H15FN2 |
|---|---|
分子量 |
230.28 g/mol |
IUPAC 名称 |
3-(4-fluorophenyl)-2-pyridin-4-ylpropan-1-amine |
InChI |
InChI=1S/C14H15FN2/c15-14-3-1-11(2-4-14)9-13(10-16)12-5-7-17-8-6-12/h1-8,13H,9-10,16H2 |
InChI 键 |
MNJFKHKRDPKZLD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC(CN)C2=CC=NC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{4,4-difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole](/img/structure/B13174346.png)
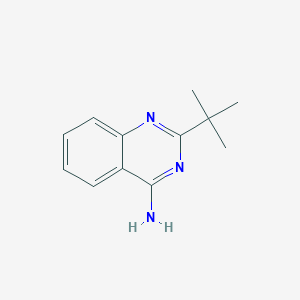
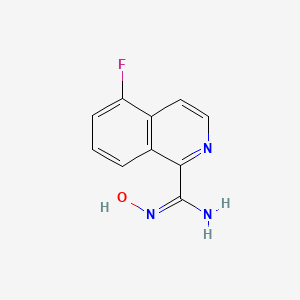
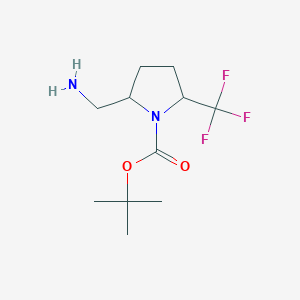
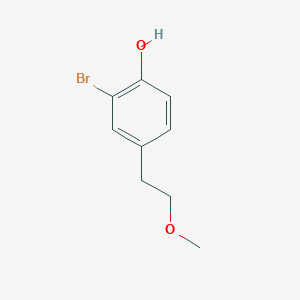
![1-(1-Ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane](/img/structure/B13174364.png)
![tert-butyl N-[3-phenyl-2-(piperidin-4-yl)propyl]carbamate](/img/structure/B13174374.png)
![1-[3-(Aminomethyl)oxolan-3-yl]-2,2-dimethylpropan-1-ol](/img/structure/B13174386.png)
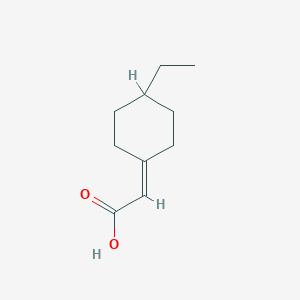
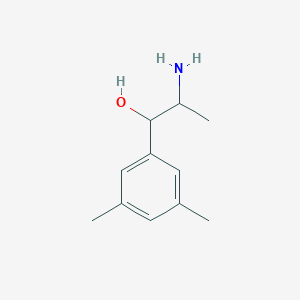

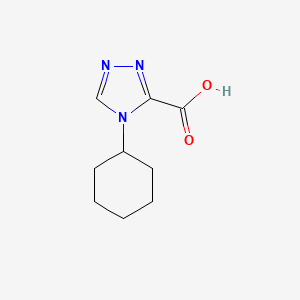
![1-[4-(Cyclobutylamino)piperidin-1-yl]ethan-1-one](/img/structure/B13174415.png)
